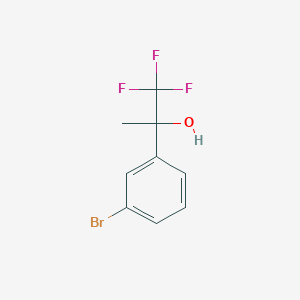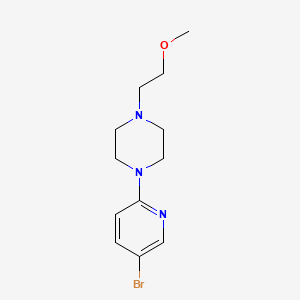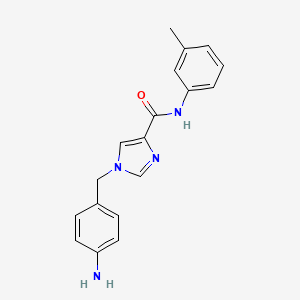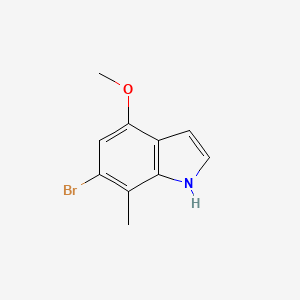
6-Bromo-4-methoxy-7-methylindole
Vue d'ensemble
Description
6-Bromo-4-methoxy-7-methylindole is a heterocyclic compound with the following chemical formula: C9H8BrN . It belongs to the class of halogenated heterocycles and has a molecular weight of approximately 210.07 g/mol . This compound exhibits interesting properties due to its indole ring system.
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe yields 7-bromo-4-(methoxymethyl)-2-methylindole in good yields. Subsequently, this intermediate is further reduced with tributyltin hydride (Bu3SnH) to afford 4-(methoxymethyl)-2-methylindole .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring with a bromine atom at position 7, a methoxy group at position 4, and a methyl group at position 2. The empirical formula is C9H8BrN , and the compound crystallizes as a powder with a melting point range of 110-116°C .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The chemical synthesis and applications of 6-Bromo-4-methoxy-7-methylindole span a range of fields, from the synthesis of natural products to the development of novel compounds with potential biological activities. One study highlights its use in the synthesis of breitfussin B, a natural product, through an iridium-catalysed triborylation-diprotodeborylation sequence followed by Chan-Evans-Lam coupling, showcasing the versatility of this compound in complex organic synthesis (Ardalan A. Nabi et al., 2017). Additionally, the antimicrobial activity of new derivatives synthesized from this compound has been explored, highlighting its potential in medicinal chemistry applications (G. S. Gadaginamath & S. Patil, 2002).
Biological Evaluations and Applications
Further investigations into the biological relevance of derivatives of this compound reveal their potential as antimitotic agents and tubulin inhibitors, with significant implications for cancer research. The antiproliferative properties of these compounds, targeting the colchicine binding site on tubulin and inducing apoptotic cell death, underline the therapeutic potential of this compound derivatives in oncology (R. Romagnoli et al., 2008). Another study highlights the modulation of the human aryl hydrocarbon receptor (AhR) by methylindoles and methoxyindoles, including this compound derivatives, showcasing the biochemical and pharmacological relevance of these compounds in modulating gene expression (M. Štěpánková et al., 2018).
Photophysical and Photochemical Properties
The study of photophysical and photochemical properties of methoxyindoles, including this compound, reveals insights into their behavior under UV irradiation. These properties are crucial for applications in photochemistry and the development of photostable fluorescent molecules for biochemical analysis. For instance, the strong fluorescence of 6-methoxy-4-quinolone (an oxidation product derived from 5-methoxyindole-3-acetic acid) in a wide pH range of aqueous media suggests potential applications of this compound derivatives as fluorescent labeling reagents (Junzo Hirano et al., 2004).
Propriétés
IUPAC Name |
6-bromo-4-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFJQMXJLSJPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



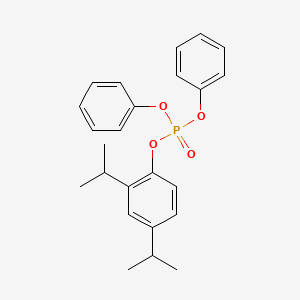
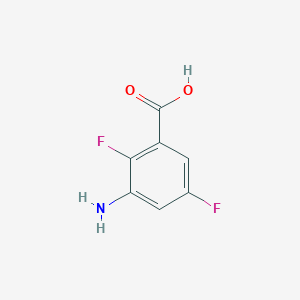
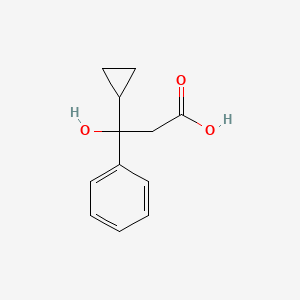
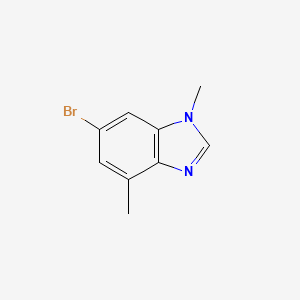
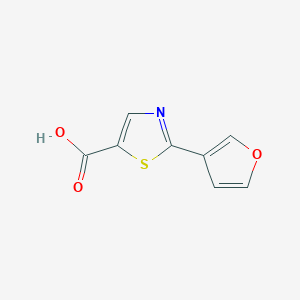

![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)



